molecular formula C12H17NO2S B12843473 Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate

Cat. No.: B12843473
M. Wt: 239.34 g/mol
InChI Key: UIEGQKQQFOFYMK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that have significant applications in medicinal chemistry and material science. This particular compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale Gewald reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, sulfoxides, sulfones, and amino derivatives. These products have diverse applications in pharmaceuticals and material science .

Scientific Research Applications

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-phenylthiophene-3-carboxylate
  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate is unique due to its cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

ethyl 2-amino-5-cyclopentylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-2-15-12(14)9-7-10(16-11(9)13)8-5-3-4-6-8/h7-8H,2-6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGQKQQFOFYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2CCCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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